molecular formula C27H42O B1232697 22-Dehydrodesmosterol CAS No. 23656-66-8

22-Dehydrodesmosterol

Cat. No.: B1232697
CAS No.: 23656-66-8
M. Wt: 382.6 g/mol
InChI Key: NKIFUBKKNVGXKA-OFAYOZIESA-N
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Description

22-Dehydrodesmosterol is a sterol compound that plays a significant role in the biosynthesis of cholesterol. It is an intermediate in the Bloch pathway of cholesterol synthesis, where it is converted to desmosterol and subsequently to cholesterol. This compound is structurally similar to cholesterol, with the primary difference being the presence of a double bond at the 22nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-Dehydrodesmosterol typically involves the use of sterol intermediates. One common method is the reduction of 24-dehydrolathosterol using specific enzymes such as sterol-C5-desaturase/lathosterol oxidase (SC5DL) to form 7-dehydrodesmosterol, which can then be converted to this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through metabolic engineering of microorganisms like Saccharomyces cerevisiae. By manipulating the mevalonate pathway and overexpressing specific genes, high yields of sterol intermediates, including this compound, can be obtained .

Chemical Reactions Analysis

Types of Reactions

22-Dehydrodesmosterol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: The double bond at the 22nd position can be reduced to form desmosterol.

    Substitution: Functional groups can be substituted at specific positions on the sterol ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions.

Major Products

The major products formed from these reactions include desmosterol and other oxidized sterol derivatives, depending on the specific reaction conditions employed .

Scientific Research Applications

22-Dehydrodesmosterol has several scientific research applications:

Mechanism of Action

22-Dehydrodesmosterol exerts its effects primarily through its role in the cholesterol biosynthesis pathway. It is converted to desmosterol by the enzyme sterol-C5-desaturase/lathosterol oxidase (SC5DL), and then to cholesterol by 24-dehydrocholesterol reductase (DHCR24). This conversion is crucial for maintaining cholesterol homeostasis in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific position in the cholesterol biosynthesis pathway and its structural characteristics. Its presence and conversion are essential for the proper synthesis of cholesterol, making it a critical compound in both biological and industrial contexts .

Properties

CAS No.

23656-66-8

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3E)-6-methylhepta-3,5-dien-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6-9,19,21-25,28H,10-17H2,1-5H3/b8-6+/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

NKIFUBKKNVGXKA-OFAYOZIESA-N

Isomeric SMILES

C[C@H](/C=C/C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

22-dehydrodesmosterol
cholesta-5,22,24-trien-3-ol

Origin of Product

United States

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